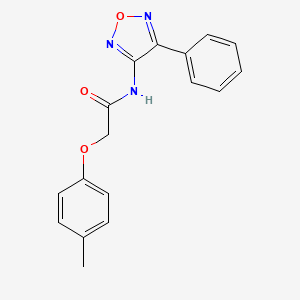
2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Compounds structurally related to 2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide have been explored for their potential in cancer research. For instance, certain 1,3,4-oxadiazole derivatives have been evaluated as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), showing activity against lung cancer cell lines (Panchal, Rajput, & Patel, 2020). Additionally, 1,3,4-oxadiazole derivatives containing benzimidazole moieties have been synthesized and their structures determined using NMR techniques, contributing to the development of new chemotherapeutic agents (Ying-jun, 2012).
Synthesis and Characterization
The synthesis and characterization of similar compounds provide valuable insights into their potential applications. For example, the base-catalyzed hydrolysis and cyclization of substituted acetamide have been studied, which is relevant to understanding the behavior of this compound in various chemical environments (Mindl, Kaválek, Straková, & Štěrba, 1999).
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives are also of interest. Research has shown that these compounds possess significant activity against various microbial species, making them potential candidates for the development of new antimicrobial agents (Gul et al., 2017). Additionally, certain 1,3,4-oxadiazole derivatives have exhibited anti-inflammatory properties, further expanding their potential therapeutic applications (Nargund, Reddy, & Hariprasad, 1994).
Chemoselective Synthesis
The chemoselective synthesis of compounds like N-(2-Hydroxyphenyl)acetamide demonstrates the versatility of this chemical class in synthesizing intermediates for drugs like antimalarials (Magadum & Yadav, 2018).
Potential in Developing Chemotherapeutic Agents
The design and synthesis of new 1,3,4-oxadiazole derivatives have been explored as promising chemotherapeutic agents. These compounds, including benzothiazole and hydrazone derivatives, have shown potential in antimicrobial and antitumor activities (Kaya et al., 2017).
Crystal Structure Analysis
The crystal structure and optical properties of orcinolic derivatives related to this compound have been analyzed, contributing to the understanding of their chemical properties and potential applications (Wannalerse et al., 2022).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-7-9-14(10-8-12)22-11-15(21)18-17-16(19-23-20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBRWYRQZKOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2730197.png)
![2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2730198.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)
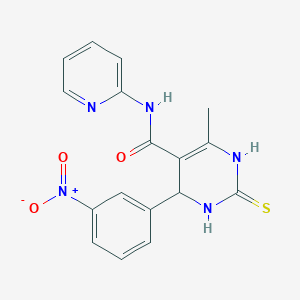
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)
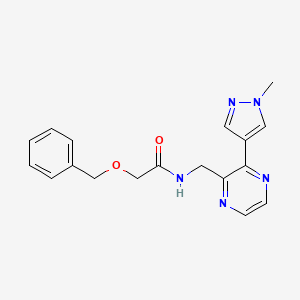
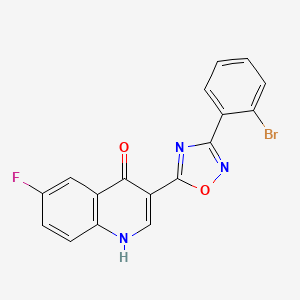

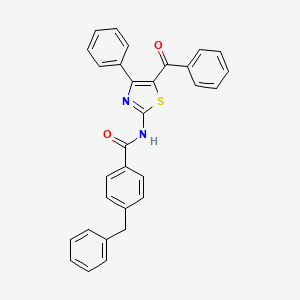
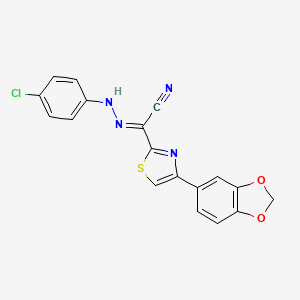

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)

![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)